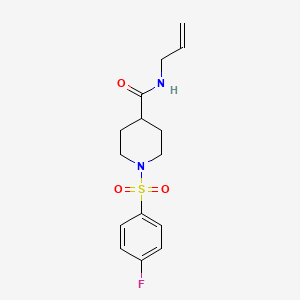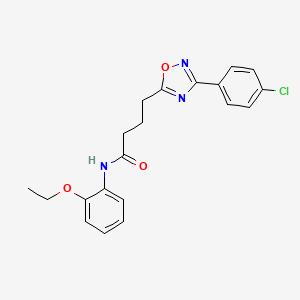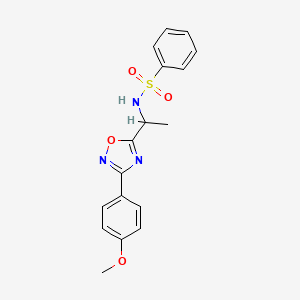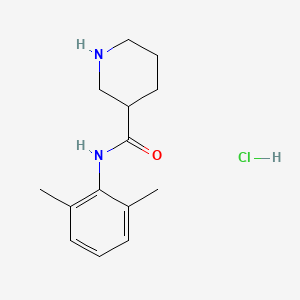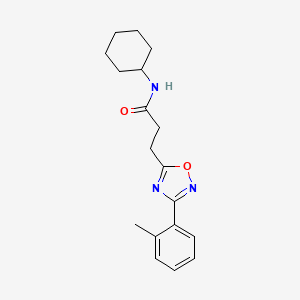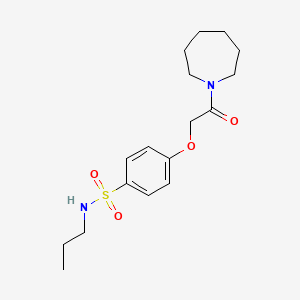
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, also known as APB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APB belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for further investigation.
作用機序
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide exerts its anti-cancer effects by selectively inhibiting CAIX, which is involved in the regulation of pH in cancer cells. By inhibiting CAIX, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide disrupts the pH balance in cancer cells, leading to their death. Additionally, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. This may have implications for the treatment of conditions such as glaucoma and epilepsy, which are associated with altered acid-base balance.
実験室実験の利点と制限
One of the major advantages of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide for lab experiments is its selectivity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer biology. Additionally, its unique chemical structure makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide. One area of interest is the development of new cancer therapies based on 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide or related compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, which may have implications for the treatment of other diseases. Finally, the synthesis of new analogs of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide may lead to the discovery of even more potent and selective CAIX inhibitors.
合成法
The synthesis of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with N-propylazepan-1-amine to form 4-(azepan-1-yl)benzenesulfonyl chloride. This intermediate product is then reacted with ethyl 2-oxo-2-(2-oxoethyl)acetate to produce the final product, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide.
科学的研究の応用
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been its use as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-2-11-18-24(21,22)16-9-7-15(8-10-16)23-14-17(20)19-12-5-3-4-6-13-19/h7-10,18H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGTNVZMQDOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

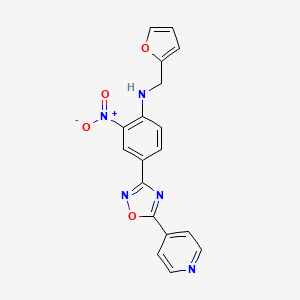
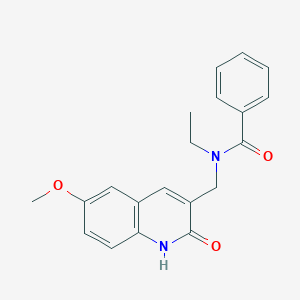
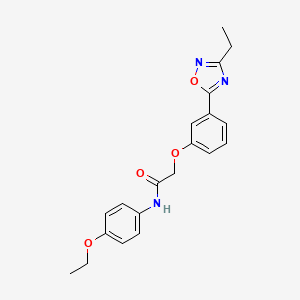


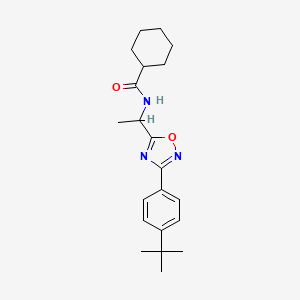
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
